N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that features a benzamide core linked to a triazole ring and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxybenzoyl chloride, which is then reacted with an appropriate amine to form the intermediate amide. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzoylamino)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[2-(4-methoxybenzoylamino)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[2-(3-methoxybenzoylamino)ethyl]-3-(1H-1,2,4-triazol-4-yl)benzamide
Uniqueness
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the triazole ring enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-16-7-3-6-15(11-16)19(26)21-9-8-20-18(25)14-5-2-4-13(10-14)17-22-12-23-24-17/h2-7,10-12H,8-9H2,1H3,(H,20,25)(H,21,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXHUHXYRXGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC(=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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